molecular formula C19H23N3O2 B2606645 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2034616-87-8

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2606645
CAS RN: 2034616-87-8
M. Wt: 325.412
InChI Key: HZIJKKLOJGNCMC-UHFFFAOYSA-N
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Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Conformational Studies

Research on heterocyclic ureas like "1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea" often involves the synthesis and study of their conformational behaviors. For example, the study of the complexation-induced unfolding of heterocyclic ureas reveals their potential for forming multiply hydrogen-bonded complexes, which can be utilized as building blocks for self-assembly and mimicry of peptide transitions (Corbin et al., 2001).

Anticancer Applications

Several urea derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel ureas and sulfamides incorporating 1-amino tetralins have shown variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting their potential as anticancer agents (Özgeriş et al., 2017).

Enzyme Inhibition

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have demonstrated antiacetylcholinesterase activity, indicating their relevance in optimizing pharmacophoric moieties for enzyme inhibition (Vidaluc et al., 1995).

Material Development for Non-Linear Optics

Molecular complexation studies involving urea derivatives have been employed as a design tool in the crystal engineering of noncentrosymmetric structures for non-linear optics applications. The ideal orientation of chromophores linked by hydrogen bonds shows promise for enhancing the efficiency of quadratic non-linear optical behavior (Muthuraman et al., 2001).

properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-6-2-14(3-7-18)8-9-21-19(23)22-12-15-10-17(13-20-11-15)16-4-5-16/h2-3,6-7,10-11,13,16H,4-5,8-9,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIJKKLOJGNCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

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